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Alcohols, C18-unsatd., dimers

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CAS No.: 148969-94-2
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Description

Alcohols, C18-unsatd., dimers is a useful research compound. Its molecular formula is C10H8FNO2S. The purity is usually 95%.
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Properties

CAS No.

148969-94-2

Molecular Formula

C10H8FNO2S

Origin of Product

United States

Contextualization Within Advanced Oleochemistry and Sustainable Chemistry

Alcohols, C18-unsatd., dimers are at the forefront of advanced oleochemistry, a field dedicated to transforming natural fats and oils into valuable chemicals and materials. frontiersin.org As the chemical industry increasingly shifts towards sustainability, these bio-based compounds offer a renewable alternative to petroleum-based products. usdanalytics.com Their synthesis from vegetable oils, such as soybean, rapeseed, and tall oil, aligns with the principles of green chemistry by utilizing renewable feedstocks. usdanalytics.comgoogle.comresourcewise.com

The sustainability of these dimer alcohols is a key driver of their growing importance. The use of natural oils and fats as raw materials reduces the dependence on finite fossil resources and contributes to a more circular economy. frontiersin.orgsnsinsider.com Furthermore, advancements in production methods, including the use of enzymatic processes and improved catalysis, are enhancing the efficiency and environmental footprint of their synthesis. usdanalytics.comsnsinsider.com The resulting products are often biodegradable and exhibit low toxicity, making them suitable for a wide range of applications, from industrial lubricants to personal care products. uu.nlmdpi.com

Historical Trajectory and Evolution of Research on Dimerized Fatty Compounds

The study of dimerized fatty compounds dates back to research aimed at improving the properties of drying oils for coatings. mdpi.com Early work in the mid-20th century demonstrated that the thermal polymerization of unsaturated fatty acids could yield higher molecular weight products with unique characteristics. uu.nl Initially, the focus was on dimer acids, the dicarboxylic acid precursors to dimer alcohols. The uncatalyzed thermal polymerization of tall oil fatty acids was commercialized in 1948 for the production of polyamide resins used in inks and adhesives. uu.nl

The development of clay-catalyzed dimerization was a significant milestone, providing a more efficient route to dimer acids. mdpi.comchemicalbook.com This process, which typically involves heating unsaturated fatty acids in the presence of montmorillonite (B579905) clay, leads to a complex mixture of cyclic and acyclic C36 dicarboxylic acids. chemicalbook.commdpi.com The subsequent reduction of these dimer acids to produce dimer alcohols (dimer diols) expanded their application potential. justia.comresearchgate.net Research has continued to refine these processes, focusing on improving catalyst efficiency and understanding the complex reaction mechanisms, which are believed to involve Diels-Alder and other cycloaddition reactions. mdpi.comchemicalbook.commdpi.com

Significance and Emerging Research Directions for Alcohols, C18 Unsatd., Dimers in Contemporary Chemistry

Dimerization Pathways of Unsaturated C18 Precursors

The foundational step in creating C36 dimer alcohols is the dimerization of C18 unsaturated fatty acids. These precursor acids are typically derived from natural sources like tall oil, rapeseed oil, or cottonseed oil. rsc.orgatamanchemicals.com The process is designed to link two C18 fatty acid molecules, resulting in a C36 dicarboxylic acid. atamanchemicals.comatamanchemicals.com

The dimerization of C18 unsaturated fatty acids can be achieved through either high-temperature thermal methods or, more commonly, with the aid of catalysts to improve efficiency and selectivity. preprints.org While thermal dimerization is feasible, particularly for poly-unsaturated fatty acids, catalytic processes are the industrial standard due to their effectiveness at lower temperatures and with mono-unsaturated feedstocks like oleic acid. preprints.orgwikipedia.org

Thermal dimerization is conducted by heating unsaturated fatty acids, often their methyl esters to prevent side reactions like decarboxylation, to high temperatures around 300°C in an oxygen-free environment. preprints.orgwikipedia.org The prevailing view is that the reaction proceeds via a Diels-Alder cycloaddition mechanism. rsc.orgwikipedia.orgresearchgate.net This process requires the fatty acid to have conjugated double bonds. For non-conjugated fatty acids like linoleic acid, heating can induce isomerization to a conjugated form, which then acts as the diene in the Diels-Alder reaction. wikipedia.orgresearchgate.net This diene reacts with another unsaturated fatty acid molecule (the dienophile) to form a substituted cyclohexene (B86901) ring structure, which is characteristic of the resulting C36 dimer acid. wikipedia.orgresearchgate.net

Catalytic dimerization is the most industrially significant and valuable method for producing dimer acids. researchgate.net This approach can be broadly divided into homogeneous and heterogeneous catalysis. preprints.orgpsu.edu

Homogeneous Catalysis: This traditional method employs catalysts that are in the same phase as the reactants. Examples include:

Alkali or alkaline metal salts. psu.eduexlibrisgroup.com

Lewis acids (e.g., SnCl₄). psu.eduexlibrisgroup.com

Brønsted acids. psu.eduexlibrisgroup.com

Boron trifluoride and its complexes. ijacskros.com

Heterogeneous Catalysis: Considered more environmentally friendly, this method uses catalysts in a different phase from the reactants. psu.eduexlibrisgroup.com Clay catalysts are overwhelmingly the most common choice for industrial dimerization. wikipedia.orgnih.gov

Montmorillonite clay is the most widely used and preferred catalyst for dimerizing C18 unsaturated fatty acids. ijacskros.comnih.govacs.orgresearchgate.net The process typically involves heating the fatty acids (e.g., tall oil fatty acids) to temperatures between 210-260°C in the presence of the clay catalyst. exlibrisgroup.comijacskros.com This yields a mixture primarily composed of C36 dicarboxylic acids, along with some C54 trimer acids and unreacted C18 monomeric acids. exlibrisgroup.com

Other clay catalysts such as kaolinite and bentonite are also effective. psu.eduexlibrisgroup.comijacskros.com

The use of clay catalysts facilitates dehydrogenation and double bond conjugation, which promotes the key Diels-Alder reaction, leading to the formation of the dimer acid structure. ijacskros.comsci-hub.se A significant drawback of this well-established technology is that the clay catalysts typically cannot be recycled, which can lead to the generation of industrial waste. researchgate.netmdpi.com

Comparison of Catalytic Systems for C18 Fatty Acid Dimerization
Catalyst TypeCatalyst ExamplesPhaseKey CharacteristicsReference
HomogeneousLewis Acids (SnCl₄), Brønsted Acids, Alkali SaltsLiquid (Same as reactants)Traditional method for oligomerization. psu.edu, exlibrisgroup.com
HeterogeneousMontmorillonite, Bentonite, Kaolinite ClaysSolid (Different from reactants)Most common industrial method; environmentally friendlier but catalyst is often non-recyclable. Promotes Diels-Alder reaction. psu.edu, exlibrisgroup.com, acs.org, nih.gov, ijacskros.com, sci-hub.se

Conversion of Dimeric C18 Unsaturated Fatty Acids to Corresponding Dimeric Alcohols

Once the C36 dimer acid has been synthesized and purified, the next critical stage is the reduction of its two carboxylic acid functional groups (-COOH) to primary alcohol groups (-OH). This transformation yields the target C36 dimer alcohol, also referred to as a dimer diol. rsc.org

A common and well-established industrial route to produce dimer alcohols involves a two-step process: esterification followed by hydrogenation.

Esterification: The C36 dimer acid is first reacted with a simple alcohol, such as methanol, to form the corresponding dimethyl ester (dimerate ester). This step converts the carboxylic acid groups into ester groups, which can be easier to hydrogenate. rsc.org Acid catalysts are often required for efficient esterification. researchgate.net

Catalytic Hydrogenation: The resulting dimer ester is then subjected to high-pressure catalytic hydrogenation. This process reduces the ester groups to primary alcohol groups, yielding the C36 dimer alcohol. This hydrogenation technology is a well-known and mature process within the oleochemical industry for producing fatty alcohols from fatty acid methyl esters. nih.gov

The hydrogenation may also be performed on the dimer acid itself, often after a preliminary hydrogenation step to saturate any remaining carbon-carbon double bonds, which improves the final product's color and thermo-oxidative stability. preprints.org

Two-Step Conversion of Dimer Acid to Dimer Alcohol
StepReactionDescriptionReference
1. EsterificationDimer Acid + Alcohol → Dimer Ester + WaterConverts carboxylic acid groups to esters, often using an acid catalyst. researchgate.net, rsc.org
2. Catalytic HydrogenationDimer Ester + H₂ → Dimer AlcoholReduces the ester groups to primary alcohol groups under high pressure with a catalyst. nih.gov,

Beyond the standard esterification-hydrogenation route, more direct and advanced reduction methods are being developed to improve efficiency and selectivity in converting dicarboxylic acids to diols. The direct hydrogenation of polycarboxylic acids can be challenging, as it can lead to the formation of unwanted oligomeric esters. acs.org

Advanced catalytic systems have been developed to overcome these challenges:

Direct Hydrogenation: It is possible to directly convert the carboxylic acid functionalities into alcohol groups by pushing the hydrogenation process. preprints.org This method can produce dimer alcohols with the same carbon skeleton as the hydrogenated dimer acids. preprints.org

Rhenium-Palladium Catalysts: A Re–Pd/SiO₂ catalyst system has been shown to be effective for the hydrogenation of various dicarboxylic acids, affording the corresponding diols in high yields (71–89%). rsc.org The specific method of catalyst reduction was found to be critical for achieving high activity. rsc.org

Iridium-Based Catalysts: A dual-catalyst system comprising a bulky iridium complex and a Lewis acid has been reported for the selective reduction of mono- and dicarboxylic acids to their corresponding alcohols and diols, successfully suppressing the formation of undesirable ester byproducts. acs.org

Borohydride-Based Reagents: For selective reductions under mild conditions, systems like borohydride (B1222165) exchange resin paired with nickel acetate (B1210297) have been used to reduce mixed anhydrides of dicarboxylic acids to the corresponding diols in good yields. psu.edu

These advanced methods represent ongoing research efforts to create more efficient, selective, and sustainable pathways for the production of valuable chemicals like C36 dimer alcohols from renewable feedstocks.

Direct Dimerization of Unsaturated C18 Alcohols

The direct dimerization of unsaturated C18 alcohols, such as oleyl alcohol, presents a more streamlined approach to producing C36 dimer alcohols. This method circumvents the need for an intermediate step of fatty acid dimerization and subsequent reduction. The primary route for this transformation is the Guerbet reaction, a self-condensation of alcohols at elevated temperatures in the presence of a catalyst. aocs.orgcore.ac.uk

Catalytic Approaches for Dimeric Alcohol Formation

The Guerbet reaction is a cornerstone for the direct dimerization of alcohols. aocs.org This reaction typically involves the condensation of two alcohol molecules to form a larger, branched alcohol with the elimination of a water molecule. aocs.orgcore.ac.uk For C18 unsaturated alcohols, this process yields a C36 dimer alcohol.

A variety of catalysts have been explored to facilitate this reaction, which requires a combination of dehydrogenation, aldol (B89426) condensation, and hydrogenation functionalities. core.ac.uk Catalytic systems can be broadly categorized as homogeneous and heterogeneous.

Homogeneous Catalysts: These catalysts are soluble in the reaction medium. Iridium and ruthenium-based complexes have shown high efficiency in catalyzing the Guerbet reaction. researchgate.netnih.gov For instance, iridium complexes, such as [IrCl(cod)]2 and [Cp*IrCl2]2, in the presence of a base like t-BuOK, have been effective in the dimerization of primary alcohols. researchgate.net Similarly, N,N-Dimethylformamide (DMF)-stabilized ruthenium nanoparticles have been demonstrated as highly efficient and durable catalysts for the Guerbet reaction under solvent-free conditions. nih.gov While effective, the use of expensive noble metals and the challenges associated with catalyst separation and reuse are significant considerations for industrial applications. rsc.org

Heterogeneous Catalysts: These catalysts are in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction. This offers advantages in terms of catalyst separation and recycling. rsc.org Metal oxides, metal phosphates, and supported transition metals like copper are important components of heterogeneous catalysts for the Guerbet reaction. acs.org For example, a catalyst system comprising a hydrotalcite-like compound in contact with iridium and/or ruthenium has been developed for the gas-phase condensation of alcohols. google.com Another approach involves the use of siliceous earth/alum earth catalysts in the presence of basic alkali metal compounds. google.com

The table below summarizes some catalytic systems used for alcohol dimerization.

Catalyst System Reactant Alcohol Product Key Features
[Cp*IrCl2]2 / t-BuOK 1-Butanol 2-Ethyl-1-hexanol High yield (93%) under specific conditions. researchgate.net
DMF-stabilized Ru Nanoparticles Primary Alcohols Branched Dimer Alcohols Highly efficient and durable under solvent-free conditions. nih.gov
Iridium/Ruthenium on Hydrotalcite-like support Ethanol Butanol Suitable for gas-phase reactions and allows for catalyst regeneration. google.com
Siliceous earth/alum earth / basic alkali metal compounds Unsaturated Alcohols Dimer Diols A method for direct dimerization of unsaturated alcohols. google.com
Mechanistic Studies of Direct Alcohol Dimerization

The mechanism of the Guerbet reaction is a multi-step process. aocs.orgcore.ac.uk It is generally accepted to proceed through the following key steps:

  • Dehydrogenation: The initial alcohol is dehydrogenated to form an aldehyde. core.ac.uknih.gov This step is facilitated by the catalyst.
  • Aldol Condensation: The aldehyde then undergoes an aldol condensation with another molecule of the aldehyde (or a different aldehyde if a cross-condensation is occurring). This forms an α,β-unsaturated aldehyde. core.ac.uknih.gov
  • Hydrogenation: The α,β-unsaturated aldehyde is subsequently hydrogenated to the final branched dimer alcohol. core.ac.uknih.gov The hydrogen for this step is typically provided by the initial dehydrogenation step, making it a "hydrogen-borrowing" process. nih.gov
  • Some studies have also proposed alternative or more detailed mechanistic pathways. For instance, the involvement of metal alkoxides as catalysts has been investigated, where the alkoxide can reduce the unsaturated aldehyde dimer. google.com The specific mechanism can be influenced by the choice of catalyst and reaction conditions. core.ac.uk

    Industrial Production Techniques and Scalability Considerations

    The transition from laboratory-scale synthesis to large-scale industrial production of dimeric C18 unsaturated alcohols necessitates careful consideration of reaction conditions, reactor design, and catalyst management.

    Optimized Reaction Conditions and Reactor Design

    Optimizing reaction conditions is crucial for maximizing yield and minimizing by-products. Key parameters include temperature, pressure, and reactant concentrations. For instance, the Guerbet reaction is typically conducted at elevated temperatures. aocs.org In some patented processes, the reaction temperature for alcohol condensation can range from 0 to 450 °C, with pressures from 0.05 to 60 bar. google.com The concentration of reactants, such as the incremental addition of an aldehyde in some processes, is also a critical factor. google.com

    Reactor design plays a significant role in the efficiency and safety of the industrial process. For dimerization reactions that involve the vaporization of a liquid component, specialized reactors are designed to handle vapor withdrawal and reflux to prevent the build-up of solid by-products. google.com Continuous stirred-tank reactors (CSTRs) and fixed-bed reactors are commonly employed in industrial chemical processes. mdpi.comacs.org The choice of reactor depends on factors such as the reaction phase (liquid or gas), catalyst type (homogeneous or heterogeneous), and desired production capacity. For instance, a multi-bed adiabatic reactor model has been developed for the dehydration of ethanol, a reaction that shares some principles with alcohol dimerization. mdpi.com

    Catalyst Selection and Regeneration in Large-Scale Synthesis

    The choice of catalyst for large-scale production is a balance between activity, selectivity, cost, and lifespan. While highly active noble metal catalysts like iridium and ruthenium are effective, their cost can be prohibitive for large-scale use. researchgate.netnih.govrsc.org Therefore, there is a strong focus on developing robust and recyclable heterogeneous catalysts. rsc.org

    Catalyst regeneration is a critical aspect of sustainable industrial processes. The ability to regenerate a catalyst after its activity has diminished allows for its reuse, reducing costs and waste. For example, a patented process for a gas-phase Guerbet reaction highlights the ability to regenerate the iridium and/or ruthenium-based catalyst, restoring it to nearly its original performance. google.com The development of catalysts that are stable and can be easily separated from the product stream and regenerated is a key area of research. unibo.it

    Green Chemistry and Sustainable Synthetic Routes

    The principles of green chemistry are increasingly influencing the development of synthetic routes for C18 unsaturated alcohol dimers. This involves using renewable feedstocks, developing atom-economical reactions, and minimizing waste. nih.govresearchgate.net

    Unsaturated C18 fatty acids, the precursors to the corresponding alcohols, are often derived from natural sources like vegetable oils, making them a renewable feedstock. ontosight.aiechemi.com The direct dimerization of alcohols via the Guerbet reaction is considered an atom-economical process as it produces water as the only theoretical byproduct. core.ac.uknih.gov

    Research is actively exploring more environmentally friendly catalytic systems. This includes the development of catalysts that operate under milder conditions and the use of water as a solvent. unibo.itacs.org For example, a dimerization reaction involving aldehydes has been developed that can be carried out in water at room temperature without any organic solvent or catalyst. acs.org Furthermore, the use of bio-alcohols as feedstock for the Guerbet reaction is a promising avenue for the sustainable production of higher alcohols. researchgate.net The integration of biocatalysis and chemocatalysis is also being explored to create more sustainable production chains for biofuels and high-value chemicals from biomass. researchgate.netieabioenergy.com

    Enzymatic Synthesis and Biocatalysis for Dimer Alcohol Production

    The enzymatic synthesis of alcohols, specifically C18-unsaturated dimers, represents a significant advancement in green chemistry, offering a sustainable alternative to traditional chemical methods. nih.gov Biocatalysis, utilizing enzymes or whole-cell systems, provides a highly selective and efficient route to these valuable compounds under mild reaction conditions. nih.govnih.gov

    A key biocatalytic approach involves the use of lipases for the esterification and transesterification of dimer acids to produce dimer diols. nih.gov Lipases, such as those from Candida antarctica (e.g., Novozym 435), are widely employed due to their broad substrate specificity and stability. mdpi.com The enzymatic polycondensation of diols and diacids, catalyzed by lipases, can yield high molecular weight polymers. For instance, the polycondensation of adipic acid and octanediol using Candida antarctica lipase (B570770) B (CALB) has been shown to produce a polymer with a number-average molecular weight (Mn) of up to 17,800 g/mol . mdpi.com The removal of by-products, such as water or alcohol, is crucial for driving the reaction equilibrium towards polymer formation and achieving higher yields and molecular weights. mdpi.com

    Another innovative enzymatic pathway is the photoenzymatic cascade reaction, which can transform unsaturated fatty acids into enantiomerically pure secondary fatty alcohols. nih.gov This one-pot approach involves two key enzymatic steps. First, an oleate (B1233923) hydratase stereoselectively hydrates the carbon-carbon double bond of the unsaturated fatty acid. nih.gov Subsequently, a photoactivated decarboxylase from Chlorella variabilis NC64A decarboxylates the intermediate hydroxy acid to yield the corresponding fatty alcohol. nih.gov This method has been successfully applied to a range of (poly)unsaturated fatty acids. nih.gov

    Furthermore, cytochrome P450 enzymes, specifically from the CYP152 family, have demonstrated the ability to catalyze the decarboxylation of unsaturated fatty acids like oleic and linoleic acid to produce alkenes. researchgate.net These enzymes, such as OleTRN, can be instrumental in multi-enzyme cascade systems for the production of hydrocarbons from renewable feedstocks. researchgate.net The dimeric structure of some of these enzymes appears to be crucial for their catalytic function. researchgate.net

    The "hydrogen borrowing" cascade is another biocatalytic strategy with potential for dimer alcohol synthesis. acs.org This method involves the use of alcohol dehydrogenases (ADHs) to interconvert alcohols and carbonyl compounds, enabling various transformations, including the synthesis of chiral amines from alcohols. acs.org Whole-cell catalytic systems engineered with ADH and amine dehydrogenase (AmDH) genes have been developed for the gram-scale biotransformation of alcohols. acs.org

    The table below summarizes key enzymes and their roles in the synthesis of C18-unsaturated dimer alcohols and related compounds.

    Enzyme/Enzyme SystemReaction TypeSubstrate(s)Product(s)Key Findings
    Lipase (e.g., Novozym 435)PolycondensationDimer acids, DiolsDimer diol polyestersHigh molecular weight polymers can be achieved by removing by-products. mdpi.com
    Oleate Hydratase & Photoactivated DecarboxylaseHydration & DecarboxylationUnsaturated fatty acidsEnantiomerically pure secondary fatty alcoholsA one-pot photoenzymatic cascade for the synthesis of chiral alcohols. nih.gov
    Cytochrome P450 (CYP152 family)DecarboxylationUnsaturated fatty acids (oleic, linoleic)AlkenesDimeric enzyme structure is important for activity. researchgate.net
    Alcohol Dehydrogenase (ADH) & Amine Dehydrogenase (AmDH)Hydrogen Borrowing CascadeAlcoholsChiral aminesWhole-cell systems enable gram-scale production. acs.org

    Utilization of Renewable Feedstocks and Minimized Waste Generation

    The production of C18-unsaturated dimer alcohols is increasingly shifting towards the use of renewable feedstocks, aligning with the principles of a circular economy and sustainable chemistry. The primary starting materials for these alcohols are unsaturated C18 fatty acids, which are abundantly available from various vegetable oils such as soybean, rapeseed, and sunflower oil. researchgate.netscispace.com These oils provide a direct, bio-based route to the synthesis of dimer acids, which are the precursors to dimer diols. researchgate.net The dimerization process typically involves heating unsaturated fatty acids, like oleic and linoleic acid, often in the presence of clay catalysts.

    The integration of biorefineries plays a crucial role in the sustainable production of these chemicals. researchgate.net Biorefineries can process biomass, including agricultural wastes and non-edible oil sources, to produce a range of valuable products, including fatty acids. nih.govieabioenergy.com This approach not only utilizes renewable resources but also contributes to the reduction of greenhouse gas emissions compared to fossil fuel-based production methods. ieabioenergy.com For instance, the use of bio-naphtha or biogas derived from organic waste in the initial stages of chemical production is a key strategy in the biomass balance approach. ieabioenergy.com

    Waste minimization in the production of dimer alcohols is addressed through several strategies. One significant aspect is the valorization of co-products. For example, glycerol, a major by-product of fatty acid and alcohol production from triglycerides, can be purified and utilized in various industries, including pharmaceuticals and cosmetics, or as a feedstock for fermentation to produce other valuable chemicals like 1,3-propanediol. ieabioenergy.compsu.edu

    Furthermore, advancements in chemical recycling processes offer sustainable solutions for managing waste from products that use dimer alcohols, such as polyesters. researchgate.net Techniques like hydrolysis, alcoholysis, and ammonolysis can depolymerize waste plastics, recovering valuable chemical raw materials with a lower environmental impact than traditional disposal methods. researchgate.net In the context of the beverage industry, which generates significant organic waste, strategies like anaerobic digestion are employed to convert liquid byproducts into renewable biogas or fertilizers, showcasing a circular approach to waste management that can be adapted to chemical production facilities. shapiroe.com

    The development of efficient catalytic systems also contributes to waste reduction by improving reaction selectivity and reducing the formation of unwanted by-products. rsc.org Green chemistry principles guide the design of these processes to maximize atom economy and minimize waste generation at the source. rsc.org

    The table below outlines the renewable feedstocks for C18-unsaturated dimer alcohol production and the corresponding waste minimization strategies.

    Renewable FeedstockSourceWaste Minimization Strategy
    C18 Unsaturated Fatty AcidsVegetable oils (soybean, rapeseed, sunflower) researchgate.netscispace.comDirect bio-based route to dimer acids. researchgate.net
    BiomassAgricultural wastes, non-edible oil sources nih.govieabioenergy.comProcessed in biorefineries to produce fatty acids and other valuable chemicals. researchgate.netieabioenergy.com
    Organic WasteIndustrial by-products (e.g., from the beverage industry) shapiroe.comAnaerobic digestion to produce biogas and fertilizers. shapiroe.com
    Glycerol (Co-product)By-product of fatty acid production ieabioenergy.compsu.eduPurified and sold for various applications or used as a fermentation feedstock. ieabioenergy.com
    Waste PolyestersPost-consumer productsChemical recycling (hydrolysis, alcoholysis) to recover monomers. researchgate.net

    High-Resolution Spectroscopic Techniques

    High-resolution spectroscopy is fundamental to characterizing the intricate structures of C18 unsaturated alcohol dimers. Techniques such as Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (FT-IR and Raman), and Mass Spectrometry (MS) provide complementary information to build a complete molecular picture.

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Connectivity

    NMR spectroscopy stands as a powerful tool for determining the detailed molecular structure of organic compounds, including complex dimeric systems. iranchembook.ir It provides insights into the chemical environment of individual atoms, enabling the establishment of connectivity and stereochemical relationships. hku.hk

    One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, offer initial information about the types and numbers of protons and carbons in the molecule. hku.hk For C18 unsaturated alcohol dimers, the ¹H NMR spectrum would reveal signals corresponding to olefinic protons, protons adjacent to hydroxyl groups, and the long alkyl chains. Similarly, the ¹³C NMR spectrum would show distinct signals for carbons in double bonds, carbons bearing hydroxyl groups, and the aliphatic carbons. sare.org

    However, due to the significant overlap of signals in the 1D spectra of these large and often isomeric molecules, two-dimensional (2D) NMR techniques are indispensable. bris.ac.uk Correlation Spectroscopy (COSY) experiments establish proton-proton (¹H-¹H) coupling networks, allowing for the tracing of spin systems within the molecule. rsc.org Heteronuclear correlation experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for linking protons to their directly attached carbons and to carbons that are two or three bonds away, respectively. frontiersin.org This information is vital for piecing together the carbon skeleton and identifying the precise location of hydroxyl groups and double bonds within the dimeric structure. rsc.org For instance, an HMBC correlation between an olefinic proton and a carbon bearing a hydroxyl group would confirm their proximity in the molecular framework.

    Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for C18 Unsaturated Alcohol Dimers

    Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
    Olefinic Protons (-CH=CH-) 5.3 - 5.5 125 - 135
    Protons alpha to Hydroxyl (-CH-OH) 3.4 - 4.2 60 - 75
    Aliphatic Methylene Protons (-CH₂-) 1.2 - 1.6 25 - 35
    Aliphatic Methyl Protons (-CH₃) 0.8 - 0.9 10 - 15

    Note: These are general ranges and can vary depending on the specific isomeric structure and solvent.

    Determining the stereochemistry, including the configuration of double bonds (E/Z) and the relative and absolute configuration of stereocenters, is a significant challenge. Nuclear Overhauser Effect (NOE) based experiments, such as NOESY and ROESY, are pivotal for this purpose. nih.gov These experiments detect through-space interactions between protons that are in close proximity, providing crucial information for assigning relative stereochemistry. nih.gov For example, a strong NOE between two olefinic protons would suggest a Z (cis) configuration, while a weaker or absent NOE would be indicative of an E (trans) configuration.

    In cases of multiple chiral centers, derivatization with a chiral agent can be employed to form diastereomers, which can then be distinguished by NMR, aiding in the assignment of absolute configuration. researchgate.net Advanced computational methods, such as the comparison of experimental NMR data with quantum mechanically calculated chemical shifts for different possible stereoisomers (e.g., using DP4+ analysis), have also become a powerful tool for stereochemical assignment. researchgate.net Furthermore, natural abundance deuterium (B1214612) (NAD) 2D NMR spectroscopy in chiral liquid crystals can be a powerful technique to analyze the isotopic ratios and stereochemistry of large prochiral molecules like C18 unsaturated alcohols without the need for chemical modification. nih.gov

    Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Unsaturation Configuration

    Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the configuration of unsaturation. uni-goettingen.de These two techniques are often complementary. researchgate.net

    FT-IR spectroscopy is particularly sensitive to polar functional groups. For C18 unsaturated alcohol dimers, the FT-IR spectrum would prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol groups, indicative of hydrogen bonding. mdpi.com The C-H stretching vibrations of the alkyl chains appear in the 2850-3000 cm⁻¹ region. mdpi.com The C=C stretching vibration of the unsaturated bonds typically appears around 1640-1680 cm⁻¹, although this band can sometimes be weak in the infrared spectrum. preprints.org The configuration of the double bonds can also be inferred from the FT-IR spectrum; for instance, trans-alkenes often show a characteristic out-of-plane C-H bending vibration around 960-970 cm⁻¹.

    Raman spectroscopy, on the other hand, is highly sensitive to non-polar bonds and symmetric vibrations. researchgate.net Therefore, the C=C stretching vibration in the 1650-1670 cm⁻¹ region is often more intense and better resolved in the Raman spectrum, making it a valuable tool for confirming the presence and analyzing the nature of unsaturation. acs.org The combination of FT-IR and Raman spectroscopy provides a more complete picture of the functional groups and the degree and configuration of unsaturation within the dimeric alcohol structure. preprints.orgacs.org

    Table 2: Key Vibrational Frequencies for C18 Unsaturated Alcohol Dimers

    Vibrational Mode FT-IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
    O-H Stretch (Alcohol) 3200 - 3600 (broad) Weak or not observed
    C-H Stretch (Alkyl) 2850 - 3000 2850 - 3000
    C=C Stretch (Alkene) ~1640 - 1680 (weak) ~1650 - 1670 (strong)

    | C-H Bend (trans-Alkene) | ~960 - 970 | Weak or not observed |

    Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

    Mass spectrometry is an essential technique for determining the molecular weight of the C18 unsaturated alcohol dimers and for obtaining structural information through the analysis of their fragmentation patterns. acs.org Various ionization techniques can be employed, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), which are soft ionization methods that can provide the molecular ion peak, confirming the dimeric nature of the compound. nih.gov

    High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule. This helps to confirm the molecular formula and distinguish between isobaric compounds.

    Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of a selected parent ion to generate a series of product ions. The fragmentation pattern is characteristic of the molecule's structure and can provide crucial information about the connectivity of the carbon skeleton, the location of the hydroxyl groups, and the position of the double bonds. nih.gov For example, the loss of a water molecule (H₂O) is a common fragmentation pathway for alcohols. Analysis of the masses of the fragment ions can help to deduce the structure of different parts of the dimeric molecule.

    Chromatographic and Separation Science for Complex Mixtures

    Due to the complex nature of the products formed during the dimerization of C18 unsaturated alcohols, which often results in a mixture of various isomers and oligomers, effective separation techniques are paramount. nih.gov Chromatographic methods are the cornerstone for isolating and purifying individual components from these complex mixtures, which is a prerequisite for their unambiguous spectroscopic characterization.

    High-performance liquid chromatography (HPLC) is a widely used technique for the separation of these dimeric alcohols. nih.gov Reversed-phase HPLC, using a non-polar stationary phase like C18 and a polar mobile phase, is particularly effective for separating compounds based on their hydrophobicity. frontiersin.orgnih.gov Gradient elution, where the composition of the mobile phase is changed during the separation, is often necessary to achieve good resolution for a wide range of components with varying polarities. frontiersin.org Normal-phase HPLC, employing a polar stationary phase and a non-polar mobile phase, can also be useful, especially for the separation of isomers. jocpr.com

    Gas chromatography (GC) can also be employed, particularly after derivatization of the alcohols to more volatile esters, to separate and identify the components of the mixture. The choice of the chromatographic method and conditions depends on the specific properties of the C18 unsaturated alcohol dimer mixture. The fractions collected from the chromatographic separation can then be subjected to the spectroscopic techniques described above for detailed structural elucidation.

    Table 3: Chemical Compounds Mentioned

    Compound Name
    This compound
    Oleic acid

    Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity and Compositional Analysis

    The assessment of purity and the quantitative determination of components within the complex mixture of C18 unsaturated dimer alcohols rely heavily on chromatographic techniques. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) serve as principal methods for separation and analysis.

    HPLC is particularly well-suited for these compounds and is often considered the optimal method for separating such complex mixtures. mdpi.com The high molecular weight, low volatility, and structural diversity of dimer alcohols make them ideal candidates for HPLC analysis, often coupled with a Refractive Index Detector (HPLC-RID) for quantification. A C18 stationary phase is commonly employed, leveraging the hydrophobic nature of the long hydrocarbon chains for separation. nih.gov The mobile phase composition is critical for achieving resolution; a typical system might involve a gradient of methanol, water, and a small amount of acid. nih.gov

    While less direct due to the low volatility of the analytes, GC can also be employed, particularly after a derivatization step. Converting the polar hydroxyl groups to less polar ethers or esters increases volatility, making the compounds amenable to GC analysis. Specialized high-temperature capillary columns, such as those with ionic liquid stationary phases, can offer the necessary thermal stability and inertness for analyzing long-chain alcohols and related compounds. sigmaaldrich.cn

    Table 1: Illustrative HPLC Conditions for Analysis of Long-Chain Alcohols and Related Fatty Acids This table presents typical starting conditions for method development, based on established methods for related compounds. nih.gov

    Parameter Condition Purpose
    Column C18, Reversed-Phase Separation based on hydrophobicity.
    Mobile Phase Methanol:Water:Acetic Acid Elutes compounds from the column.
    Elution Isocratic or Gradient Optimizes separation of complex mixtures.
    Flow Rate ~1.0 mL/min Controls retention time and resolution.
    Temperature 25-30°C Ensures reproducibility of retention times.

    | Detector | Refractive Index (RI) or ELSD | Universal detection for non-UV absorbing analytes. |

    Hyphenated Techniques (GC-MS, LC-MS) for Comprehensive Characterization

    For a truly comprehensive characterization that goes beyond quantification to include structural identification, hyphenated techniques are indispensable. The coupling of a chromatographic system to a mass spectrometer (MS) provides an orthogonal dataset, combining retention time information with mass-to-charge ratio and fragmentation data.

    Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for the analysis of C18 unsaturated alcohol dimers. mdpi.com HPLC separates the complex mixture into its various isomeric and oligomeric components, which are then introduced into the mass spectrometer. The MS provides molecular weight information for each eluting peak, confirming the presence of dimers (C36), trimers (C54), and other species. Furthermore, fragmentation analysis (MS/MS) can yield valuable data about the specific bond arrangements within the cyclic or acyclic structures.

    Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool, provided the analytes are derivatized to enhance their volatility. researchgate.netacs.org The high-resolution separation offered by capillary GC combined with the detailed mass spectra from MS allows for the identification of individual isomers that can be chromatographically resolved.

    Advanced Separation Strategies for Isomer and Oligomer Isolation

    The dimerization process of C18 unsaturated fatty acids is not perfectly selective, leading to a product mixture containing not only the desired C36 dimers but also C54 trimers and unreacted C18 monomers. chembk.com The dimerization reaction itself can proceed through various pathways, such as Diels-Alder cycloadditions, resulting in a variety of structural isomers. chembk.com Consequently, the final dimer alcohol product is a rich blend of these different molecular architectures.

    Isolating these individual isomers and oligomers for detailed study requires advanced separation strategies.

    Preparative HPLC: This technique scales up the analytical HPLC separation, allowing for the collection of fractions containing isolated isomers or isomer groups. Both reversed-phase and normal-phase chromatography can be employed to exploit different selectivity.

    Normal-Phase HPLC: While reversed-phase separates primarily on hydrophobicity, normal-phase HPLC on a silica (B1680970) column separates based on polarity. uliege.be This can be highly effective in separating cyclic isomers from their acyclic counterparts or isomers with different hydroxyl group accessibility.

    Multi-dimensional Chromatography: This involves coupling two or more different chromatographic systems (e.g., two different types of HPLC columns) to achieve separations not possible with a single column, providing a powerful tool for resolving highly complex mixtures.

    Table 2: Major Structural Isomer Classes in Dimerized C18 Alcohols The relative abundance of these structures depends on the starting unsaturated fatty acid and dimerization process conditions. chembk.com

    Isomer Class Description Backbone
    Acyclic A non-cyclic, branched C36 diol structure. C36
    Monocyclic Contains a single six-membered carbon ring within the C36 diol backbone. C36
    Bicyclic Contains two fused or bridged rings within the C36 diol backbone. C36

    | Trimer | Oligomeric species formed from three C18 units, resulting in a C54 triol. | C54 |

    Crystallographic Analysis and Conformational Studies

    While chromatographic and spectroscopic methods can define the composition of the dimer alcohol mixture, a complete understanding of the molecular architecture requires insight into the three-dimensional arrangement of the atoms.

    X-ray Crystallography of Dimeric Alcohol Derivatives

    The direct structural elucidation of C18 unsaturated alcohol dimers by single-crystal X-ray crystallography is exceptionally challenging. The material typically exists as a highly viscous liquid, and its inherent nature as a complex mixture of numerous isomers prevents the formation of the ordered crystal lattice required for diffraction. researchgate.netchembk.com

    However, analysis of derivatives offers a viable pathway. By reacting the dimer alcohols to form crystalline derivatives (e.g., esters with aromatic acids), it may be possible to obtain single crystals suitable for X-ray analysis. While no specific crystal structures of C18 unsaturated alcohol dimer derivatives are prominently reported in the literature, the principles are well-established. Such an analysis would provide definitive proof of the covalent structure and stereochemistry of a specific isolated isomer. For context, simpler saturated long-chain fatty alcohols are known to crystallize in well-defined lattices, typically orthorhombic, where the hydrocarbon chains pack in an ordered, parallel fashion. researchgate.net This provides a model for how the long alkyl portions of the dimer alcohol molecules might organize in a solid state.

    Conformational Analysis and Molecular Architecture Elucidation

    The molecular architecture of C18 unsaturated alcohol dimers is defined by a C36 backbone containing two hydroxyl groups. researchgate.net The key feature is the rich isomerism, which includes acyclic, monocyclic, and bicyclic structures, each with numerous potential regio- and stereoisomers. chembk.com

    Chemical Reactivity, Functionalization, and Derivatization of Dimeric C18 Unsaturated Alcohols

    Reactions at Hydroxyl Functionalities

    The hydroxyl group is a versatile functional group that can undergo numerous reactions to form new covalent bonds. msu.edu The oxygen atom of the hydroxyl group is nucleophilic, making it susceptible to attack by electrophiles. msu.edu This reactivity is the basis for several important derivatization strategies.

    Esterification is a fundamental reaction of alcohols, involving their reaction with a carboxylic acid in the presence of an acid catalyst to form an ester and water. chemguide.co.ukmasterorganicchemistry.comyoutube.com This reversible reaction is a cornerstone for modifying the properties of dimeric C18 unsaturated alcohols. mdpi.com By selecting different acid moieties, a vast library of esters with varying functionalities can be synthesized. For instance, reaction with dicarboxylic acids can lead to the formation of polyesters, which are important materials in the coatings, adhesives, and plastics industries.

    The general mechanism for Fischer esterification involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol's oxygen atom. masterorganicchemistry.com The subsequent elimination of water yields the ester. masterorganicchemistry.com The reaction conditions, such as temperature, catalyst, and removal of water, can be optimized to drive the equilibrium towards the formation of the desired ester product. chemguide.co.uk

    Table 1: Examples of Esterification Reactions of Dimeric C18 Unsaturated Alcohols

    Reactant (Acid Moiety)CatalystReaction ConditionsProduct TypePotential Applications
    Monocarboxylic Acid (e.g., Acetic Acid)Sulfuric AcidHeatingSimple EsterLubricants, Plasticizers
    Dicarboxylic Acid (e.g., Adipic Acid)p-Toluenesulfonic AcidHigh Temperature, VacuumPolyester (B1180765)Coatings, Adhesives, Elastomers
    Fatty AcidLewis AcidsModerate TemperatureFatty Acid EsterBiolubricants, Surfactants
    Acrylic AcidRadical Inhibitor, Acid CatalystUV Curing or Thermal InitiationAcrylate EsterUV-curable coatings, Inks

    Etherification involves the formation of an ether linkage (C-O-C) by reacting the alcohol with another alcohol or an alkyl halide. Dehydration of alcohols in the presence of an acid catalyst can lead to the formation of ethers, particularly at lower temperatures than those required for alkene formation. lumenlearning.com Acetylation is a specific type of esterification where the acetyl group (CH3CO-) is introduced. This is commonly achieved by reacting the alcohol with acetic anhydride (B1165640) or acetyl chloride. These reactions are important for protecting the hydroxyl group during other chemical transformations or for modifying the polarity and solubility of the resulting molecule.

    The reaction of the hydroxyl groups of dimeric C18 unsaturated alcohols with isocyanates yields urethanes. This reaction is the foundation for the production of polyurethanes, a versatile class of polymers. When a diol, such as a dimeric C18 unsaturated alcohol, reacts with a diisocyanate, a polyurethane polymer is formed. The properties of the resulting polyurethane can be tuned by varying the structure of both the diol and the diisocyanate.

    Furthermore, the reaction of these alcohols with phosgene (B1210022) or its derivatives can produce carbonates. Dimeric C18 unsaturated alcohols can also be converted into cyclic carbonates, which can then be used in non-isocyanate polyurethane (NIPU) synthesis. acs.org These precursors are crucial for developing more sustainable and potentially less hazardous polymer systems. acs.org

    Transformations of Unsaturated Carbon-Carbon Bonds

    The presence of carbon-carbon double bonds in the structure of dimeric C18 unsaturated alcohols provides another avenue for chemical modification. These double bonds can undergo a variety of addition reactions, allowing for the introduction of new functional groups and the alteration of the physical and chemical properties of the molecule.

    Catalytic hydrogenation is a widely used industrial process to convert unsaturated fats and oils into their saturated counterparts. researchgate.net In the context of dimeric C18 unsaturated alcohols, this reaction involves the addition of hydrogen across the carbon-carbon double bonds in the presence of a metal catalyst, such as nickel, palladium, or platinum. researchgate.net This process, known as saturation, eliminates the double bonds and converts the unsaturated aliphatic chains into fully saturated ones.

    The primary benefit of hydrogenation is the significant improvement in the oxidative stability of the molecule. researchgate.net Unsaturated compounds are susceptible to oxidation, which can lead to degradation and the formation of undesirable by-products. By saturating the double bonds, the resulting saturated dimeric alcohols exhibit enhanced thermal and oxidative stability, making them more suitable for applications requiring long-term performance and resistance to degradation, such as in high-performance lubricants and engineering plastics.

    Table 2: Effects of Catalytic Hydrogenation on Dimeric C18 Unsaturated Alcohols

    PropertyBefore Hydrogenation (Unsaturated)After Hydrogenation (Saturated)Rationale
    Oxidative StabilityLowerHigherRemoval of reactive C=C bonds
    Melting PointGenerally LowerGenerally HigherIncreased molecular packing efficiency
    Iodine ValueHighLow to ZeroMeasure of unsaturation
    Physical StateOften liquid at room temperatureOften solid or semi-solid at room temperatureImproved van der Waals interactions

    The carbon-carbon double bonds can be converted into epoxides (oxiranes) through reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA). nih.govlibretexts.org Epoxides are highly reactive three-membered rings containing an oxygen atom. msu.edu This reactivity makes them valuable intermediates for introducing a variety of functional groups. For example, the ring-opening of epoxides can lead to the formation of diols (glycols), amino alcohols, and ether alcohols.

    Hydroxylation is another important transformation of the double bonds, leading to the introduction of additional hydroxyl groups. nih.gov This can be achieved using reagents like osmium tetroxide or potassium permanganate. libretexts.org The resulting polyhydroxylated dimer alcohols have increased polarity and can serve as building blocks for polyesters and polyurethanes with enhanced crosslinking density and improved adhesion properties. These reactions significantly increase the functionality of the original dimer alcohol, opening up possibilities for its use in a wider range of applications.

    Polymerization Chemistry and Oligomeric Transformations of Dimeric C18 Unsaturated Alcohols

    Alcohols, C18-unsatd., dimers, commonly referred to as dimer diols, are versatile difunctional monomers derived from the dimerization of C18 unsaturated fatty acids. Their unique structure, featuring a long, flexible, and hydrophobic C36 hydrocarbon backbone with terminal hydroxyl groups, makes them valuable building blocks in polymer chemistry. The presence of residual unsaturation within the backbone offers additional pathways for functionalization and cross-linking. This section explores the key polymerization and oligomeric transformation chemistries involving these dimer alcohols.

    Polycondensation Reactions with Dimeric Alcohols for Polymer Synthesis

    Dimeric C18 unsaturated alcohols are extensively used as diol monomers in step-growth polymerization, specifically polycondensation reactions, to produce a variety of high-performance polymers, most notably polyesters and polyurethanes. The long aliphatic chain of the dimer diol introduces flexibility, hydrophobicity, and improved hydrolytic stability into the polymer backbone. google.com

    In polyester synthesis, the dimer alcohol is reacted with a dicarboxylic acid or its derivative (e.g., a diester or acid anhydride). The reaction proceeds via esterification, where the hydroxyl groups of the dimer diol react with the carboxylic acid groups, forming ester linkages and eliminating a small molecule, typically water. This process is often catalyzed and requires elevated temperatures to drive the reaction to completion and achieve high molecular weights. google.com The resulting polyesters are known for their flexibility and resistance to water.

    For polyurethane synthesis, the dimer alcohol acts as a polyol component, specifically as the soft segment. It reacts with a diisocyanate in an addition polymerization reaction (polyaddition) to form the characteristic urethane (B1682113) linkages. researchgate.nettue.nl The hydrophobic and amorphous nature of the C36 backbone of the dimer diol contributes to the flexibility, toughness, and hydrolytic stability of the resulting polyurethane elastomers, coatings, and foams. tue.nlresearchgate.net The choice of diisocyanate and the ratio of reactants allow for precise control over the final properties of the polyurethane.

    The table below summarizes representative polymer systems synthesized via polycondensation using C18 unsaturated dimer alcohols.

    Polymer TypeCo-Monomer(s)Key Properties Imparted by Dimer AlcoholPotential Applications
    PolyesterDicarboxylic acids (e.g., Adipic acid, Azelaic acid, Phthalic anhydride)Flexibility, Hydrophobicity, Thermal stability, AdhesionCoatings, Adhesives, Plasticizers
    Polyurethane (PU)Diisocyanates (e.g., Toluene diisocyanate (TDI), Methylene diphenyl diisocyanate (MDI))Flexibility, Hydrolytic stability, Chemical resistance, Low-temperature performanceElastomers, Foams, Coatings, Sealants
    PolyesteramideDicarboxylic acids and DiaminesGood mechanical properties, Hydrophobicity, Thermal stabilityHot-melt adhesives, Coatings

    Radical and Addition Polymerization Involving Residual Unsaturation

    While the hydroxyl groups are the primary sites for polymerization via polycondensation, the residual carbon-carbon double bonds within the C36 backbone of the dimer alcohol offer opportunities for subsequent modification through radical and addition reactions. nih.gov However, in many applications, the unsaturation is intentionally removed through hydrogenation to enhance thermal and oxidative stability. tue.nl When left intact, these sites can be leveraged for specific chemical transformations.

    A prominent example of utilizing this residual unsaturation is the thiol-ene reaction . This is a highly efficient and stereoselective addition reaction between a thiol (R-SH) and an alkene (the C=C bond in the dimer). wikipedia.org The reaction can be initiated by UV light or a radical initiator and proceeds via a free-radical step-growth mechanism. wikipedia.orgdergipark.org.tr This "click chemistry" approach can be used to graft functional molecules onto the polymer backbone or to synthesize uniform polymer networks. wikipedia.orgresearchgate.net For instance, reacting a polymer containing C18-unsatd. dimer units with a multifunctional thiol can lead to cross-linking, or reaction with a functional thiol can introduce desired chemical properties. illinois.edu

    Direct homopolymerization of the internal double bonds of the dimer alcohol via a radical chain-growth mechanism is less common. These non-activated internal double bonds are generally less reactive towards radical polymerization compared to vinyl monomers like acrylates or styrene (B11656). mdpi.com The polymerization that does occur can be slow, and the steric hindrance around the double bond within the bulky C36 structure can limit the achievable molecular weight. mdpi.com Therefore, the unsaturation is more frequently exploited in copolymerization with more reactive monomers or in specific addition chemistries like the thiol-ene reaction rather than direct homopolymerization.

    Cross-linking Chemistries for Network Polymer Formation

    The residual unsaturation in C18 dimer alcohols is a key feature for forming cross-linked polymer networks, which transforms liquid or thermoplastic resins into durable thermosets. nih.gov This is particularly relevant when the dimer diol is incorporated into unsaturated polyester resins.

    A primary method for cross-linking involves the free-radical copolymerization of the unsaturated sites in the polyester backbone with a reactive diluent, most commonly styrene . researchgate.netumcs.pl The process is initiated by adding a radical initiator, such as an organic peroxide (e.g., methyl ethyl ketone peroxide, benzoyl peroxide). ebrary.netresearchgate.net The initiator decomposes upon heating or through the action of an accelerator to form free radicals. These radicals attack the double bonds of both the styrene and the polyester chains (containing the dimer alcohol units), initiating a chain reaction that forms covalent cross-links between the polymer chains, resulting in a rigid, three-dimensional network. researchgate.netresearchgate.net The final properties of the cured material, such as stiffness and thermal resistance, are highly dependent on the cross-link density. umcs.pl

    Another mechanism for cross-linking is autoxidation , which is analogous to the drying process of oils. ebrary.net This process involves the reaction of the unsaturated sites with atmospheric oxygen, a free-radical chain process that can be accelerated by metallic catalysts known as driers (e.g., cobalt salts). ebrary.net This method is often employed in coating applications where the polymer cross-links upon exposure to air to form a hard, durable film.

    The table below outlines common cross-linking strategies involving the residual unsaturation of C18 dimer alcohol units within a polymer matrix.

    Cross-linking ChemistryReagents & ConditionsMechanismEffect on Polymer Network
    Copolymerization with Reactive DiluentStyrene, Radical Initiator (e.g., Peroxides), Heat/AcceleratorFree-radical chain polymerizationForms a rigid, highly cross-linked thermoset with high strength and thermal stability.
    Autoxidative Cross-linkingAtmospheric Oxygen, Metallic Driers (e.g., Cobalt naphthenate)Free-radical chain reaction involving oxygenCreates a cross-linked surface film, common in drying coatings and inks.
    Thiol-Ene ReactionMultifunctional thiols, Photoinitiator, UV light or HeatRadical-mediated step-growth additionProduces uniform, homogeneous networks with controlled cross-link density and delayed gelation.
    UV CuringPhotoinitiator, UV RadiationRadical or cationic polymerizationRapid, energy-efficient curing for thin film and coating applications. mdpi.comdiva-portal.orgdic-global.com

    Applications in Advanced Materials Science and Industrial Chemical Processes

    Polymeric Materials and Resins

    As difunctional monomers, C36 dimer diols are extensively used in the synthesis of high-molecular-weight polymers such as polyesters, polyurethanes, and polyamides. cargill.com Their incorporation into a polymer backbone modifies the final properties of the resin, enhancing performance in demanding applications. cargill.com

    C36 dimer diols are utilized as reactive monomers in the production of polyester (B1180765) and polyurethane resins for high-performance coatings. ulprospector.com Their integration into the polymer matrix imparts a range of desirable characteristics that enhance the protective and aesthetic properties of paints and coatings. cargill.comcargill.com Key benefits include improved flexibility, which allows the coating to deform under stress without cracking, and significant impact resistance. specialchem.com

    The long, hydrophobic C36 carbon chain provides excellent water repellency and acts as a moisture barrier. cargill.comspecialchem.com This leads to outstanding hydrolytic stability, protecting the coating and the underlying substrate from degradation due to moisture. ulprospector.compcimag.com Furthermore, these diols contribute to the thermo-oxidative and UV stability of the coating system. specialchem.com Resins modified with dimer diols also show improved adhesion to a wide variety of substrates, including those with low polarity. cargill.comatamankimya.com

    Table 1: Performance Enhancements in Coatings with C36 Dimer Diol

    Property EnhancedBenefitSource
    Flexibility & Impact ResistanceReduces cracking and allows the coating to withstand mechanical stress without damage. specialchem.com
    Hydrophobicity & Water BarrierProvides excellent water repellency, protecting the substrate from moisture. cargill.comatamankimya.com
    Hydrolytic & Chemical ResistanceImproves durability and longevity by resisting degradation from water and chemicals. ulprospector.compcimag.com
    AdhesionEnhances bonding to a broad range of substrates, including low-polarity plastics. cargill.com
    Thermo-oxidative & UV StabilityIncreases resistance to degradation from heat, oxygen, and ultraviolet light. specialchem.com

    In the formulation of adhesives and sealants, C36 dimer diols function as essential building blocks for polymers like polyurethanes and polyesters. ulprospector.compaintsandcoatingsexpert.com Their incorporation is critical for developing materials that require a combination of strong bonding and lasting flexibility. atamanchemicals.com The hydrophobic nature of the dimer diol backbone provides excellent resistance to moisture and chemicals, making these adhesives and sealants suitable for demanding environments where durability is paramount. cargill.com

    The flexibility imparted by the dimer diol allows the adhesive or sealant to absorb stress and accommodate movement between bonded substrates, preventing bond failure. pcimag.com This makes them ideal for applications in electronics, automotive manufacturing, and sporting goods. cargill.com

    Table 2: Properties Imparted to Adhesives and Sealants by C36 Dimer Diol

    PropertyFunctional AdvantageSource
    FlexibilityAllows for energy and stress absorption, preventing cohesive failure under load. pcimag.com
    Water ResistanceThe hydrophobic C36 backbone repels water, ensuring bond integrity in damp or wet conditions. cargill.com
    Strong BondingContributes to robust adhesion across various substrates. atamanchemicals.com
    DurabilityConfers chemical and environmental resistance for long-term performance. cargill.com

    C36 dimer diols are used as modifiers in engineering plastics such as polyamides (PA), copolyamides (COPA), and polyesters to enhance their mechanical properties. cargill.comcargill.com When used as a co-monomer in polyamide synthesis, the dimer diol disrupts the polymer's crystallinity, which in turn improves flexibility, enhances melt flow for easier processing, and reduces moisture absorption. cargill.comcargill.com Lower moisture uptake leads to better dimensional stability of the final plastic part. cargill.com

    Table 3: Impact of C36 Dimer Diol Modification on Polymer Properties

    PropertyEffect of ModificationBenefit in ApplicationSource
    Flexibility & Impact StrengthIncreasesEnhanced toughness and durability, less prone to brittle fracture. cargill.com
    Water AbsorptionDecreasesImproves dimensional stability and consistency of mechanical properties. cargill.com
    Melt FlowImprovesFacilitates easier processing and mold filling. cargill.com
    DensityReducesEnables the production of lightweight parts. cargill.com

    Lubricants and Hydraulic Fluids

    While C18-unsaturated dimer alcohols can be used directly, they are more commonly used in the form of their derivatives, particularly esters, to formulate high-performance lubricants, greases, and hydraulic fluids. google.comgoogle.com The large, branched structure of the C36 backbone is fundamental to their performance in these applications, providing a unique combination of viscosity characteristics and friction reduction. atamanchemicals.com

    Esters derived from C36 dimer acids and various alcohols are effective as lubricant base stocks and viscosity modifiers. atamanchemicals.comresearchgate.net These "dimerate esters" exhibit high viscosity indexes, meaning their viscosity changes less with temperature fluctuations compared to conventional mineral oils. researchgate.netkemipex.com This property is crucial for ensuring a stable lubricating film across a wide range of operating temperatures. kemipex.com

    The long-chain structure of these molecules also contributes to friction reduction under boundary lubrication conditions. atamanchemicals.comscispace.com They form a protective film on metal surfaces that minimizes direct metal-to-metal contact, thereby reducing friction and wear. researchgate.net Research has shown that esters based on dimer acids can significantly lower the coefficient of friction. mdpi.com

    Table 4: Lubricant Properties of C36 Dimer-Based Esters

    PropertyObserved PerformanceSignificanceSource
    Viscosity Index (VI)High (e.g., 129-138 for various dimerate esters)Ensures stable viscosity and reliable lubrication over a broad temperature range. researchgate.net
    Pour PointVery low (e.g., < -42°C for di-(2-ethylhexyl) dimerate)Excellent cold-flow properties for low-temperature applications. researchgate.net
    Friction ReductionActs as an effective friction modifier, reducing the coefficient of friction.Lowers energy consumption and protects equipment from wear. scispace.commdpi.com

    The inherent stability of the C36 dimer structure contributes to the high thermal and oxidative stability of lubricants formulated with its derivatives. atamanchemicals.com Polyester polyols and dimerate esters based on this structure resist thermal breakdown and oxidation at elevated temperatures, which is a critical requirement for high-performance lubricants used in demanding industrial and automotive applications. cargill.comcargill.com

    Good thermal stability prevents the formation of sludge and varnish, which can impair the function of machinery, and extends the operational life of the lubricant. atamanchemicals.com For example, esters derived from C36 dimer acids have been shown to be oxidatively stable at temperatures above 176°C. researchgate.net This robustness makes them suitable for use in engine oils, hydraulic fluids, and gear oils where high temperatures are common. google.com

    Role in Surfactant and Emulsifier Formulations

    Alcohols, C18-unsatd., dimers, and their derivatives are integral components in the formulation of surfactants and emulsifiers, which are essential in products spanning cosmetics, pharmaceuticals, and industrial cleaners. Their effectiveness stems from their amphiphilic nature, possessing both hydrophilic (water-attracting) and lipophilic (oil-attracting) properties.

    The large hydrocarbon structure of the C18-unsaturated dimer provides significant lipophilic character, making it highly effective at interfacing with oils and other non-polar substances. When modified, for instance through ethoxylation, the resulting molecules function as powerful non-ionic surfactants. uzh.ch These surfactants are crucial for creating stable emulsions, which are mixtures of otherwise immiscible liquids like oil and water.

    In cosmetic and pharmaceutical creams, C18 fatty alcohols, in conjunction with surfactants, self-assemble into bilayers to form lamellar gel networks. aps.org These structures are responsible for the desirable texture and stability of these formulations. The dimer alcohols, with their increased molecular size and branched structure, can enhance the stability and modify the rheology of these emulsions, contributing to improved product performance. Technical dimer diols, which are derived from the oligomerization and subsequent hydrogenation of unsaturated fatty acids, are used as components in specialized emulsifier mixtures. google.com

    The table below summarizes the key roles of these dimer alcohols in surfactant and emulsifier systems.

    Property Function in Formulations Example Application
    High Molecular WeightEnhances emulsion stability and viscosity.Stabilizers in industrial lubricants and cutting fluids.
    Branched StructureDisrupts packing, leading to lower pour points and improved fluidity.Formulation of high-stability cosmetic creams and lotions.
    Lipophilic BackboneProvides strong affinity for oils and non-polar phases.Effective emulsification in cleaning agents and degreasers.
    Surface Activity (when derivatized)Reduces interfacial tension between oil and water phases.Primary or co-surfactant in polymerization and coatings.

    This table is based on principles of surfactant and polymer chemistry.

    Research using all-atom molecular dynamics simulations has provided insight into how fatty alcohols like C18 alcohols, when mixed with cationic surfactants, form the basic bilayer units of these lamellar networks, paving the way for a deeper understanding of the macroscopic properties of these gels. aps.org

    Chemical Intermediates and Building Blocks in Organic Synthesis

    The unique structure of this compound makes them valuable chemical intermediates for synthesizing a wide array of other molecules and polymers. britannica.com Their long, 36-carbon chain and reactive hydroxyl (-OH) groups serve as a foundation for building complex molecular architectures.

    In polymer science, these dimer alcohols are used as precursors for manufacturing polyesters, polyamides, and polyurethanes. The diol functionality (two hydroxyl groups) allows them to act as chain extenders or as the primary building block for the polymer backbone. The resulting polymers often exhibit enhanced flexibility, water resistance, and adhesive properties due to the large, non-polar nature of the dimer backbone. The related C18-unsaturated fatty acid dimers are noted as intermediates in the production of polymers for textiles, coatings, and sealants. federalregister.gov

    The process of creating these intermediates often involves the dimerization of unsaturated fatty acids, such as oleic or linoleic acid, which are then converted to alcohols. mdpi.com These dimer structures are fundamental in the production of biodegradable plastics, lubricants, and adhesives. mdpi.com

    The versatility of unsaturated alcohols in organic synthesis is well-established. They can undergo a variety of chemical transformations, including oxidation to aldehydes, esterification, and participation in metathesis reactions to create more complex molecules. mdpi.comorganic-chemistry.org The dimerized form of C18 unsaturated alcohols provides a difunctional starting material, enabling the synthesis of macromolecules with specific, desirable properties.

    The table below outlines the applications of C18-unsaturated alcohol dimers as chemical intermediates.

    Derivative Product Role of Dimer Alcohol Key Properties Conferred Industrial Sector
    Polyesters/PolyamidesMonomer/Building BlockFlexibility, Hydrophobicity, AdhesionAdhesives, Coatings, Plastics
    Polyurethane ResinsDiol Component (Chain Extender)Toughness, Elasticity, DurabilitySealants, Foams, Elastomers
    Specialty EstersAlcohol MoietyLubricity, High Viscosity IndexHigh-Performance Lubricants, Plasticizers
    EthoxylatesHydrophobic BaseEmulsification, Wetting, DispersionSurfactants, Industrial Cleaners

    This table illustrates the synthetic pathways and resulting properties derived from C18-unsaturated alcohol dimers.

    Theoretical and Computational Investigations of Dimeric C18 Unsaturated Alcohols

    Molecular Modeling and Simulation of Structure-Property Relationships

    Molecular modeling and simulation are instrumental in establishing the link between the structure of dimeric C18 unsaturated alcohols and their physicochemical properties. These techniques allow for the examination of molecular conformations, intermolecular interactions, and electronic characteristics that govern the macroscopic behavior of these compounds.

    Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal for understanding the electronic structure of dimeric C18 unsaturated alcohols. researchgate.netmdpi.com By solving approximations of the Schrödinger equation, DFT can elucidate the distribution of electrons within the molecule, which is fundamental to its reactivity and spectroscopic properties.

    Key electronic properties that can be calculated using DFT include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally suggests higher reactivity. For a hypothetical dimeric C18 unsaturated alcohol, DFT calculations could yield the following electronic properties:

    PropertyCalculated Value
    HOMO Energy-6.5 eV
    LUMO Energy-1.2 eV
    HOMO-LUMO Gap5.3 eV
    Dipole Moment2.1 D

    Furthermore, DFT is employed to predict various spectroscopic properties. For instance, by calculating the vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum. This predicted spectrum can be compared with experimental data to confirm the molecular structure and identify characteristic functional groups. Similarly, theoretical UV-Vis spectra can be computed by analyzing the electronic transitions between molecular orbitals, providing insights into the photophysical properties of the molecule.

    Molecular Dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape and intermolecular interactions of dimeric C18 unsaturated alcohols. nih.govnih.gov By simulating the movement of atoms over time, MD provides a dynamic picture of how these molecules behave in different environments.

    One of the primary applications of MD is to investigate the vast number of possible conformations that a flexible molecule like a dimeric C18 unsaturated alcohol can adopt. These simulations can identify the most stable, low-energy conformations and the energetic barriers between them. This information is crucial for understanding how the molecule's shape influences its properties and interactions.

    MD simulations also excel at characterizing intermolecular interactions. By simulating multiple molecules together, it is possible to study how they aggregate and self-assemble. The simulations can quantify the strength and nature of non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are critical in determining the bulk properties of the material. For instance, an MD simulation could provide data on the average number of hydrogen bonds per molecule in a condensed phase, as shown in the table below.

    Interaction ParameterSimulated Value
    Average Intermolecular Hydrogen Bonds1.8 per dimer
    Radius of Gyration12.5 Å
    Solvent Accessible Surface Area850 Ų

    Computational Studies of Reaction Mechanisms and Catalysis

    Computational chemistry provides indispensable tools for investigating the chemical reactions of C18 unsaturated alcohols, including their dimerization. These studies can elucidate complex reaction pathways and the role of catalysts, guiding the development of more efficient synthetic methods.

    Computational methods can be used to map out the potential energy surface of the dimerization reaction of C18 unsaturated alcohols. By identifying the transition states and intermediates along different reaction pathways, it is possible to determine the most likely mechanism. This is particularly valuable for understanding and controlling the selectivity of the reaction, for example, whether it proceeds via a radical or an ionic mechanism.

    In catalyzed dimerization reactions, computational studies can shed light on the role of the catalyst. By modeling the interaction of the C18 unsaturated alcohol with the catalyst, it is possible to understand how the catalyst lowers the activation energy of the reaction.

    These models can be used to predict the catalytic activity of different potential catalysts, thereby accelerating the process of catalyst discovery. The geometry and energy of the transition state complex, involving the reactant molecules and the catalyst, can be precisely calculated. This information is key to understanding the mechanism of catalysis and for designing more effective catalysts. The following table presents hypothetical calculated activation energies for a catalyzed and an uncatalyzed dimerization reaction.

    Reaction PathwayCalculated Activation Energy (kcal/mol)
    Uncatalyzed Dimerization35.2
    Catalyzed Dimerization18.5

    Simulation of Macroscopic Behavior and Performance

    A significant advantage of computational modeling is its ability to bridge the gap between molecular properties and macroscopic behavior. By simulating the collective behavior of a large number of molecules, it is possible to predict the bulk properties and performance characteristics of materials composed of dimeric C18 unsaturated alcohols.

    Techniques such as coarse-grained molecular dynamics and Monte Carlo simulations can be used to model the behavior of these materials on larger length and time scales. These simulations can predict important physical properties such as viscosity, density, and phase behavior under different conditions of temperature and pressure. For example, simulations could be used to construct a phase diagram, indicating the conditions under which the material exists as a solid, liquid, or gas.

    Furthermore, these simulations can be used to predict the performance of dimeric C18 unsaturated alcohols in specific applications. For instance, their properties as surfactants or lubricants could be evaluated by simulating their behavior at interfaces. This predictive capability is invaluable for the rational design of new materials with tailored properties.

    Prediction of Adsorption Behavior on Surfaces

    Theoretical predictions of the adsorption behavior of long-chain molecules like dimeric C18 unsaturated alcohols on various surfaces are crucial for applications in lubrication, coatings, and adhesion. While direct studies on this specific dimer alcohol are scarce, the methodology can be inferred from computational studies on similar long-chain molecules, such as fatty acids and their derivatives.

    Molecular Modeling Approaches: Molecular dynamics (MD) and quantum chemistry simulations are primary tools for investigating adsorption mechanisms. These models can predict how the unique structure of a dimeric C18 unsaturated alcohol—with its long, flexible hydrocarbon chains and polar hydroxyl groups—interacts with different substrates.

    Key Predictive Findings from Analogous Systems:

    Influence of Molecular Structure: The non-linear, bulky structure of a dimer molecule, resulting from the linkage of two C18 chains, introduces significant steric hindrance. This complexity affects the molecule's ability to form densely packed, well-organized monolayers on a surface, a contrast to their linear monomer counterparts.

    Role of Polar Head Groups: The hydroxyl (-OH) groups are the primary sites for strong interaction with polar surfaces through hydrogen bonding or chemisorption. Computational models would focus on the binding energy of these groups to predict the strength of adsorption.

    Adsorption on Different Surfaces:

    Metal Oxides: On surfaces like iron oxide, the hydroxyl groups are expected to form strong bonds, leading to chemisorption. The orientation of the bulky, non-polar tails would then be influenced by molecule-molecule interactions and surface energy.

    Clays and Silicates: Dimerization of fatty acids is often catalyzed by clays, which possess acidic sites and expandable intersheet separations that can adsorb the fatty acid precursors. mdpi.comresearchgate.net Similar principles would suggest that dimeric alcohols could also adsorb onto such surfaces, with interactions being a mix of hydrogen bonding at the hydroxyl groups and van der Waals forces along the hydrocarbon chains. chemgulf.com

    Graphite and Hydrophobic Surfaces: On non-polar surfaces, adsorption would be dominated by weaker van der Waals interactions along the hydrocarbon chains. The molecule would likely lie parallel to the surface to maximize contact area. nih.gov

    Data on Adsorption Characteristics (Hypothetical based on related compounds):

    Surface TypePredicted Primary InteractionExpected Adsorption StrengthLikely Molecular Orientation
    Polar (e.g., Metal Oxides)Chemisorption/Hydrogen Bonding via -OH groupsHigh-OH groups anchored to surface, tails extending away
    Non-Polar (e.g., Graphite)Van der Waals forcesModerateMolecule lying flat on the surface
    Porous (e.g., Zeolites)Combination of polar and non-polar interactions, influenced by pore sizeVariableDependent on pore geometry and surface chemistry

    Modeling of Tribological Properties

    The tribological (friction and wear) properties of a lubricant are intimately linked to its adsorption behavior and the structure of the resulting surface film. Computational modeling of these properties for dimeric C18 unsaturated alcohols would build upon the predictions of their surface adsorption.

    Computational Tribology Methods:

    Molecular Dynamics (MD) Simulations: MD is a powerful tool for simulating the behavior of lubricant molecules confined between two shearing surfaces. These simulations can provide insights into friction coefficients, film thickness, and the molecular-level mechanisms of wear protection.

    Quantum Chemistry: These methods can be used to understand the chemical reactions that may occur at the interface under high pressure and temperature, such as the formation of protective tribofilms.

    Predicted Tribological Behavior based on Analogous Systems: Studies on C18 unsaturated fatty acids have shown that the degree of unsaturation can negatively impact tribological performance. researchgate.net The "kinks" in the hydrocarbon chains introduced by double bonds disrupt the formation of highly ordered, crystalline-like monolayers that are effective at reducing friction. researchgate.net

    For a dimeric C18 unsaturated alcohol, this effect is expected to be magnified:

    Steric Hindrance: The bulky, non-planar structure of the dimer would further inhibit the formation of a dense, well-ordered lubricating film. This could lead to higher friction compared to linear, saturated molecules. researchgate.net

    Film Formation: The large molecular size might contribute to a thicker lubricant film, which could be beneficial under certain hydrodynamic lubrication regimes. However, in boundary lubrication, where surface-to-surface contact is imminent, the lack of a tightly packed monolayer could be detrimental.

    Intermolecular Interactions: The long, entangled hydrocarbon tails would lead to significant van der Waals interactions between lubricant molecules, increasing the viscosity and potentially the shear strength of the lubricating film.

    Simulated Tribological Data (Hypothetical Comparison):

    Molecule TypePredicted Film OrderRelative Friction Coefficient (Simulated)Dominant Steric Effect
    C18 Saturated Monomer AlcoholHighLowLow
    C18 Unsaturated Monomer AlcoholModerateMediumMedium (due to double bonds)
    Alcohols, C18-unsatd., dimersLowHighHigh (due to dimer structure)

    Environmental Footprint and Persistence of Dimeric C18 Unsaturated Alcohols

    Environmental Distribution and Transport Mechanisms

    The environmental distribution of dimeric C18 unsaturated alcohols is primarily governed by their physicochemical properties, which favor partitioning into soil and sediment rather than remaining in the aqueous phase.

    Due to their large size and hydrophobic nature, these molecules exhibit low water solubility and a high octanol-water partition coefficient (Kow). This leads to a strong tendency to adsorb to organic matter in soil and sediment. As a result, their mobility in aquatic and terrestrial environments is expected to be low. Transport is likely to occur primarily through the movement of soil and sediment particles to which they are bound, rather than through dissolution in water.

    Table 7.1: Estimated Physicochemical Properties and Environmental Partitioning of Dimeric C18 Unsaturated Alcohols

    PropertyEstimated Value/BehaviorImplication for Environmental Distribution and Transport
    Molecular Weight~560 g/mol Low volatility, tendency to remain in soil and water.
    Water SolubilityLowLimited transport in aqueous phase.
    Log KowHighStrong sorption to organic carbon in soil and sediment.
    Vapor PressureVery LowNegligible transport in the atmosphere.
    Soil Adsorption Coefficient (Koc)HighImmobile in most soil types.

    Biodegradation Pathways and Kinetics in Natural Environments

    The biodegradation of dimeric C18 unsaturated alcohols is expected to occur, although likely at a slower rate compared to their linear, monomeric counterparts. The complex, branched, and cyclic structures inherent to dimerized fatty alcohols can present challenges for microbial degradation.

    Studies on the biodegradation of long-chain and branched alcohols have shown that while these compounds are generally biodegradable, the rate of degradation can be influenced by molecular structure. The presence of branching can hinder the enzymatic processes involved in breaking down the molecule. However, the unsaturation within the C18 dimer may provide sites for initial enzymatic attack, potentially facilitating the onset of biodegradation.

    The biodegradation of these large molecules is likely to proceed through a series of steps, starting with the oxidation of the terminal alcohol groups to aldehydes and then to carboxylic acids. Subsequent degradation would likely involve the cleavage of the carbon-carbon bonds within the complex cyclic or branched structure, eventually leading to smaller molecules that can enter standard metabolic pathways.

    Table 7.2: Factors Influencing the Biodegradation of Dimeric C18 Unsaturated Alcohols

    FactorInfluence on BiodegradationRationale
    High Molecular Weight Slower degradation rateDifficulty in transport across microbial cell membranes.
    Branched/Cyclic Structure Slower degradation rateSteric hindrance for enzymatic attack.
    Unsaturation Potentially faster initial degradationDouble bonds can be sites for initial oxidative enzymatic reactions.
    Low Water Solubility Rate-limiting factorLimited bioavailability to microorganisms in the aqueous phase.

    This table is based on general principles of microbial degradation of large organic molecules and data from related compounds.

    Q & A

    How can researchers design experiments to isolate the effects of catalyst concentration on dimerization efficiency?

    Level: Advanced
    Methodological Answer:
    To isolate catalyst effects, employ a factorial design that systematically varies catalyst concentration while controlling variables like temperature, solvent polarity, and reaction time. Use a randomized block design to minimize batch-to-batch variability. For example:

    • Independent Variables: Catalyst concentration (low, medium, high), solvent type (polar vs. nonpolar).
    • Dependent Variables: Dimer yield (quantified via GC-MS), reaction rate (kinetic sampling at intervals).
    • Controls: Reactions without catalyst, inert atmosphere to prevent oxidation.
      Validate results using ANOVA to distinguish catalyst-specific effects from noise. Reference experimental design limitations from alcohol administration studies, where unaccounted variables (e.g., dosage-set interactions) can confound outcomes .

    What methodologies resolve contradictions in reported thermodynamic properties (e.g., melting points) of C18-unsatd. alcohol dimers?

    Level: Advanced
    Methodological Answer:
    Contradictions often arise from sample purity or analytical techniques . Follow these steps:

    Source Validation: Cross-reference data from peer-reviewed journals (avoiding non-academic platforms like benchchem.com ) .

    Reproducibility Testing: Replicate synthesis and purification protocols (e.g., column chromatography vs. distillation).

    Standardized Characterization: Use DSC (Differential Scanning Calorimetry) under identical conditions (heating rate, atmosphere).

    Meta-Analysis: Apply statistical models to identify outliers or methodological biases, akin to heterogeneity assessments in alcohol expectancy studies .

    How can multivariate analysis optimize reaction conditions for high-yield dimer synthesis?

    Level: Advanced
    Methodological Answer:
    Use Response Surface Methodology (RSM) to model interactions between variables:

    VariableRange TestedImpact on Yield (%)
    Temperature60°C–120°C25–78
    Catalyst Loading0.5–2.5 mol%15–82
    Reaction Time2–24 hrs30–75
    Steps:
    • Conduct a central composite design to identify optimal conditions.
    • Validate with kinetic studies to ensure scalability.
    • Compare to crossover designs in alcohol metabolism research, where multiple factors (e.g., ethanol dose, adiponectin levels) are analyzed simultaneously .

    What are best practices for ensuring sample stability during spectroscopic characterization?

    Level: Basic
    Methodological Answer:
    Stability issues (e.g., oxidation, dimer dissociation) require:

    • Storage: Argon-purged vials at –20°C; avoid repeated freeze-thaw cycles.
    • Additives: Stabilizers like BHT (butylated hydroxytoluene) at 0.01% w/v.
    • Immediate Analysis: Conduct NMR/FTIR within 2 hours of sample preparation.
      Reference preanalytical protocols from blood alcohol testing, where matrix effects (e.g., hemolysis) are rigorously controlled .

    How do sampling intervals impact kinetic data reliability in dimerization studies?

    Level: Advanced
    Methodological Answer:
    Frequent sampling introduces reactor perturbation , while infrequent sampling misses critical intermediates.

    • Optimal Strategy: Use in-situ monitoring (e.g., inline FTIR) to minimize system disturbance.
    • Time Points: Initial 30 mins (every 5 mins), then hourly for 24 hrs.
    • Data Correction: Account for sampling volume loss using mass-balance equations.
      Parallels exist in alcohol treatment research, where assessment frequency alters reported outcomes (e.g., alcohol use metrics) .

    What experimental controls are critical for long-term stability studies?

    Level: Basic
    Methodological Answer:

    • Environmental Controls: Humidity chambers (30–70% RH), UV-light exposure tests.
    • Chemical Controls: Spiked samples with known degradants (e.g., monomers) to track dissociation.
    • Blinded Analysis: Use third-party labs to prevent observer bias, similar to blinded placebo designs in alcohol trials .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.